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Compound of Interest

Compound Name: Carbenoxolone disodium salt

Cat. No.: B7818693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carbenoxolone disodium salt with

alternative therapies, supported by statistical analysis of treatment group data and detailed

experimental protocols. Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root,

has been historically used in the treatment of gastric and duodenal ulcers. Its multifaceted

mechanism of action, primarily involving the inhibition of the enzyme 11β-hydroxysteroid

dehydrogenase (11β-HSD) and the blockade of gap junction channels, has prompted further

investigation into its therapeutic potential.

Performance Comparison with Alternative Therapies
Clinical trials have evaluated the efficacy of Carbenoxolone in treating peptic ulcers, often

comparing it with placebo and other active treatments. The following tables summarize the

quantitative data from these studies, highlighting healing rates and side effect profiles.

Table 1: Healing Rates in Gastric Ulcer Clinical Trials
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Treatme
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n
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Healing
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Healing
Rate (%)

p-value

Carbeno

xolone

300

mg/day

for 1

week,

then 150

mg/day

for 5

weeks

6 weeks 27 52
Cimetidin

e
78 -

Carbeno

xolone

100 mg

three

times

daily for

1 week,

then 50

mg three

times

daily for

5 weeks

6 weeks 29 52
Pirenzepi

ne
59

Not

Significa

nt

Carbeno

xolone

300

mg/day
4 weeks 24

68.9

(ulcer

size

reduction

)

BX24

(analogu

e)

14.6 -

51.0

(ulcer

size

reduction

)

-

Carbeno

xolone

50 mg

three

times

daily

6 weeks 20

No

significan

t

differenc

e from

placebo

Placebo - > 0.05
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Table 2: Healing Rates in Duodenal Ulcer Clinical Trials
Treatme
nt
Group

Dosage
Duratio
n

Number
of
Patients

Healing
Rate (%)

Compar
ator

Compar
ator
Healing
Rate (%)

p-value

Carbeno

xolone
- 6 weeks 21 66.7 Placebo 30.4

<

0.016[1]

Carbeno

xolone
-

3-5

weeks
46 >70 Placebo ~36 -

Table 3: Reported Side Effects in Clinical Trials
Side Effect

Carbenoxolone
Frequency

Comparator
Comparator
Frequency

Hypokalaemia 12 out of 27 patients Cimetidine Not Reported

Oedema,

Hypokalaemia,

Hypertension

~30% of patients Pirenzepine
25% (minor

symptoms)

Fluid retention,

Electrolyte

disturbances

11 out of 24 patients

(46%)
BX24 (analogue) 0%

Weight gain, Rise in

diastolic blood

pressure,

Hypokalaemia

Observed Placebo Not Reported
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It is important to note that while Carbenoxolone has demonstrated efficacy in ulcer healing

compared to placebo, its therapeutic window is narrow due to a significant incidence of side

effects, primarily related to its mineralocorticoid activity.[1][2][3][4] Modern treatments for peptic

ulcers, such as proton pump inhibitors (e.g., omeprazole), have largely superseded

Carbenoxolone due to their superior efficacy and more favorable safety profiles. A double-blind

study comparing omeprazole and cimetidine for prepyloric gastric ulcers showed that at two,

four, and six weeks, ulcers healed in a larger percentage of patients treated with omeprazole

(54%, 81%, and 86%) than those treated with cimetidine (39%, 73%, and 78%), with a

statistically significant difference at two weeks (p < 0.05).[5]

Key Mechanisms of Action
Carbenoxolone's biological effects are primarily attributed to two distinct molecular

mechanisms:

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Carbenoxolone inhibits the

enzyme 11β-HSD1, which is responsible for converting inactive cortisone to active cortisol in

various tissues.[6][7] This inhibition leads to an increase in local cortisol concentrations,

which can have both therapeutic and adverse effects.

Blockade of Gap Junctions: Carbenoxolone is a broad-spectrum inhibitor of gap junction

channels, which are formed by connexin proteins and mediate direct intercellular

communication.[8][9] This action is thought to contribute to its effects in various physiological

and pathological processes, including neuronal synchronization and inflammation.[10]

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Carbenoxolone are

provided below.

In Vitro 11β-HSD1 Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of Carbenoxolone on 11β-HSD1 activity.

Methodology:
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Enzyme Source: Liver homogenates from untreated mice are prepared as a source of 11β-

HSD1.

Reaction Mixture: The homogenates are incubated in a reaction buffer containing a known

concentration of the substrate, cortisone.

Inhibitor Addition: Carbenoxolone is added to the reaction mixture at various concentrations

(e.g., 0.4, 0.8, 1.6, and 3.2 μmol/L).[7]

Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at 37°C.

Steroid Extraction and Analysis: The reaction is stopped, and steroids are extracted. The

conversion of cortisone to cortisol is quantified using a suitable analytical method, such as

high-performance liquid chromatography (HPLC).

Data Analysis: The percentage inhibition of cortisol production is calculated for each

Carbenoxolone concentration to determine the IC50 value.

In Vitro Gap Junction Dye Transfer Assay (Scrape
Loading)
Objective: To assess the effect of Carbenoxolone on gap junctional intercellular communication

(GJIC).

Methodology:

Cell Culture: A monolayer of cells, such as bovine aortic endothelial cells (BAEC), is grown to

confluence in a culture dish.[11]

Scrape Loading: A scrape or incision is made in the cell monolayer using a sharp blade in

the presence of a fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow).

Treatment: The cells are treated with Carbenoxolone (e.g., 100 μM) in a serum-free medium

for a specified duration.[11]

Dye Transfer Visualization: The transfer of the fluorescent dye from the loaded cells at the

edge of the scrape to adjacent, non-loaded cells is visualized using fluorescence microscopy.
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Quantification: The extent of dye transfer, representing the degree of GJIC, can be quantified

by measuring the distance of dye spread or the number of dye-coupled cells.

In Vivo Gastric Ulcer Model
Objective: To evaluate the ulcer-protective effect of Carbenoxolone in an animal model.

Methodology:

Animal Model: Wistar rats are fasted for 24 hours with free access to water.[12]

Treatment: Animals are orally administered with different doses of Carbenoxolone (e.g., 200

mg/kg and 300 mg/kg). A control group receives the vehicle, and a positive control group

may receive a known anti-ulcer drug like Ranitidine (e.g., 50 mg/kg).[12]

Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of

an ulcerogenic agent, such as a mixture of 70% ethanol and 5% HCl.[12]

Evaluation: After a set period (e.g., 4 hours), the animals are sacrificed, and the stomachs

are removed. The stomachs are opened along the greater curvature, and the ulcer index is

calculated based on the number and severity of the lesions.

Statistical Analysis: The ulcer indices of the different treatment groups are compared using

appropriate statistical tests (e.g., ANOVA) to determine the significance of the protective

effect.

Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows

related to Carbenoxolone's activity.
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Caption: Carbenoxolone inhibits 11β-HSD1, blocking the conversion of inactive cortisone to

active cortisol.
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Caption: Carbenoxolone blocks gap junction channels, inhibiting direct intercellular

communication.
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Caption: Experimental workflow for evaluating the anti-ulcer activity of Carbenoxolone in a rat

model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Carbenoxolone Disodium Salt: A Comparative Analysis
for Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7818693#statistical-analysis-of-data-from-
carbenoxolone-disodium-salt-treatment-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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